5-bromo-2-(pentanoylamino)benzoic acid
Description
5-Bromo-2-(pentanoylamino)benzoic acid (C₁₂H₁₃BrN₂O₃) is a benzoic acid derivative substituted with a bromine atom at the 5-position and a pentanoylamino group (–NHCOC₄H₉) at the 2-position. These compounds are typically synthesized via Ullman coupling reactions or acylations, with applications in pharmaceuticals (e.g., non-steroidal anti-inflammatory drugs, NSAIDs) and chemical synthesis .
Properties
IUPAC Name |
5-bromo-2-(pentanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDXQIDQHRQBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(pentanoylamino)benzoic acid typically involves the bromination of 2-(pentanoylamino)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst and an organic solvent. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pentanoylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-Bromo-2-(pentanoylamino)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-(pentanoylamino)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the pentanoylamino group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Crystallographic Features
Key structural differences arise from the substituents at the 2-position of the benzoic acid core:
Key Observations :
- The phenylamino derivative forms intramolecular N–H⋯O hydrogen bonds and carboxylic acid inversion dimers, contributing to its stability and crystallinity .
- Longer acyl chains (e.g., pentanoylamino vs. butyramido) likely increase lipophilicity, affecting solubility and membrane permeability in biological systems.
Key Observations :
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for preparing 5-bromo-2-(pentanoylamino)benzoic acid, and what key intermediates are involved?
- Methodological Answer: The compound can be synthesized via Ullman-type coupling reactions, analogous to methods used for structurally related brominated benzoic acids. For example, 5-bromo-2-(phenylamino)benzoic acid is synthesized by reacting 2,5-dibromobenzoic acid with aniline under catalytic conditions . For the pentanoylamino derivative, substituting aniline with pentanoyl chloride or a pentanoylamine precursor would be required. Key intermediates include brominated benzoic acid derivatives (e.g., 2,5-dibromobenzoic acid) and acylated amines. Purification typically involves recrystallization or column chromatography.
Advanced: How can regioselectivity and yield be optimized in the acylation step of 5-bromo-2-aminobenzoic acid derivatives?
- Methodological Answer: Regioselectivity in acylation can be controlled by protecting/deprotecting reactive groups (e.g., using tert-butoxycarbonyl (Boc) groups) or adjusting reaction pH to favor nucleophilic attack at the amino group. Catalytic agents like DMAP (4-dimethylaminopyridine) or coupling reagents (e.g., EDC/HOBt) enhance yield by activating the acyl donor. Solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) also influence reaction efficiency. Evidence from brominated benzamide syntheses suggests yields >70% are achievable under optimized conditions .
Structural Characterization
Basic: What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer: Essential techniques include:
- X-ray crystallography to resolve the spatial arrangement of substituents (e.g., bond angles and hydrogen bonding patterns) .
- NMR spectroscopy (¹H, ¹³C) to verify the bromine position and pentanoylamino group integration (e.g., δ ~2.3 ppm for CH₂ near the carbonyl) .
- Mass spectrometry (HRMS) to confirm molecular weight (expected m/z: 313.99 for C₁₂H₁₃BrNO₃⁺).
Advanced: How can hydrogen-bonding networks in the crystal lattice affect spectroscopic and reactivity properties?
- Methodological Answer: Hydrogen bonds (e.g., O–H···N or N–H···O) stabilize the crystal packing, as seen in 5-bromo-2-(phenylamino)benzoic acid, where O16–H16···N7 interactions (2.65 Å) influence melting points and solubility . Discrepancies in FTIR carbonyl stretches (e.g., 1680 vs. 1700 cm⁻¹) may arise from intermolecular H-bonding, requiring complementary XRD data for resolution .
Functional Group Reactivity
Basic: Which functional groups in this compound are most reactive, and how can they be modified?
- Methodological Answer: The carboxylic acid (–COOH) and pentanoylamino (–NHCO–) groups are primary reactivity sites. The –COOH group can undergo esterification (e.g., with MeOH/H⁺) or amidation, while the amide can be hydrolyzed under acidic/basic conditions to regenerate the amine. Bromine at the 5-position allows for Suzuki couplings or nucleophilic aromatic substitutions .
Advanced: What mechanistic insights explain the stability of the pentanoylamino group under acidic conditions?
- Methodological Answer: The amide’s resonance stabilization and steric hindrance from the pentanoyl chain reduce hydrolysis rates. Kinetic studies on similar compounds show that hydrolysis requires prolonged heating (6–12 hrs) in 6M HCl at 100°C, with monitoring via TLC or HPLC .
Data Contradictions and Resolution
Advanced: How should researchers address discrepancies between computational predictions and experimental spectral data for this compound?
- Methodological Answer: Discrepancies in NMR chemical shifts or IR stretches often arise from solvent effects, crystallographic packing, or proton exchange. For example, calculated DFT NMR shifts may not account for hydrogen bonding observed in XRD. Cross-validation using multiple techniques (e.g., NOESY for spatial proximity) and adjusting computational parameters (e.g., solvent model in Gaussian) can resolve conflicts .
Biological Activity Profiling
Basic: What strategies are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer: Screening involves:
Advanced: How can substituent variations (e.g., bromine vs. chlorine) modulate bioactivity?
- Methodological Answer: Bromine’s larger atomic radius and lower electronegativity enhance lipophilicity and membrane permeability compared to chlorine. Structure-activity relationship (SAR) studies on analogs (e.g., 5-chloro-2-(benzyloxy)benzoic acid) show that bromine increases IC₅₀ values by ~20% in COX-2 inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
